N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
Significance in Heterocyclic Medicinal Chemistry Research
Thiazolopyridine-isoxazole hybrids represent a critical frontier in medicinal chemistry due to their synergistic pharmacological profiles. The subject compound combines three heterocyclic systems:
- Thiazolo[5,4-c]pyridine : Known for modulating kinase pathways and redox homeostasis.
- Isoxazole : Imparts metabolic stability and hydrogen-bonding capacity, enhancing target selectivity.
- 2,5-Dimethylfuran : Contributes to π-π stacking interactions and scaffold rigidity.
This triad enables simultaneous interaction with multiple biological targets, such as enzymes involved in oxidative stress (e.g., NADPH oxidase) and cell proliferation (e.g., cyclin-dependent kinases). Computational studies of analogous structures suggest a polar surface area of ~90 Ų and logP ~2.5, indicating balanced solubility and membrane permeability.
Historical Development of Thiazolopyridine-Isoxazole Hybrid Compounds
The evolution of such hybrids can be traced through three phases:
- Early Hybrids (2000–2010) : Simple thiazole-isoxazole conjugates with limited scaffold complexity, primarily evaluated as antimicrobial agents.
- Second-Generation Derivatives (2011–2018) : Incorporation of pyridine rings to improve DNA intercalation properties, exemplified by compounds showing IC₅₀ values of 15–40 μM in cancer cell lines.
- Current Scaffolds (2019–Present) : Integration of fused-ring systems and acylated side chains, as seen in the subject compound, to enhance binding kinetics and oral bioavailability.
Key synthetic breakthroughs include the Van Leusen reaction for oxazole formation and microwave-assisted cyclocondensation for thiazolopyridine cores, achieving yields >75% in optimized conditions.
Multifunctional Scaffold Integration Principles
The compound exemplifies three scaffold design strategies:
Molecular dynamics simulations of analogous structures reveal stable binding to the ATP pocket of CDK2 (RMSD <2.0 Å over 50 ns).
Current Research Landscape and Knowledge Gaps
Recent studies (2021–2025) have focused on:
- Synthetic Optimization : Flow chemistry approaches reducing reaction times from 48h to 6h.
- In Vitro Efficacy : IC₅₀ values of 8.3–23.4 μM against Hep3B and HeLa cells for related compounds.
- Scaffold-Tissue Integration : Biomimetic designs improving host-graft mechanical compatibility (Young’s modulus ~2.4 MPa).
Critical unresolved challenges include:
- In Vivo Metabolic Stability : Rapid glucuronidation of the furan moiety observed in rodent models.
- Target Identification : Ambiguity in primary molecular targets due to pleiotropic effects.
- Stereochemical Optimization : Underexplored impact of chiral centers at C5 and C7 positions.
Structural Comparison of Analogous Compounds
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-9-6-12(11(3)25-9)17(24)22-5-4-13-15(8-22)27-18(19-13)20-16(23)14-7-10(2)26-21-14/h6-7H,4-5,8H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQJEZKNLOPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Core Structure : The molecule includes a thiazolo-pyridine framework, which is known for various pharmacological effects.
- Furan and Isoxazole Moieties : These groups are often associated with bioactivity, particularly in drug discovery.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.39 g/mol
Pharmacological Properties
Research has indicated that similar compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with furan and isoxazole structures have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Studies :
- A study evaluating compounds similar to this compound demonstrated significant inhibitory concentrations against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) as low as 0.21 µM .
- Anti-inflammatory Mechanisms :
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds similar to this structure often act as enzyme inhibitors affecting metabolic pathways.
- Receptor Modulation : The interaction with specific receptors could modulate cellular responses leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide can be contextualized against related compounds, particularly those with fused bicyclic cores or isoxazole-thiazole hybrids.
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
